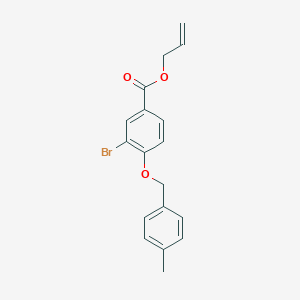![molecular formula C15H11NO4 B13002469 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[2,3-c]pyridine core fused with a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the furo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles. The benzoic acid moiety is then introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzoic acid: A simpler benzoic acid derivative with different biological activities.
Furo[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid is unique due to its specific combination of a furo[2,3-c]pyridine core and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H11NO4 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-[(7-oxofuro[2,3-c]pyridin-6-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-14-13-11(6-8-20-13)5-7-16(14)9-10-1-3-12(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
InChI-Schlüssel |
KPCRCGKIWCDRHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=CC3=C(C2=O)OC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
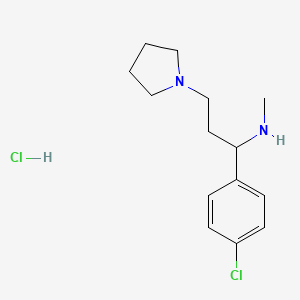
amine](/img/structure/B13002402.png)
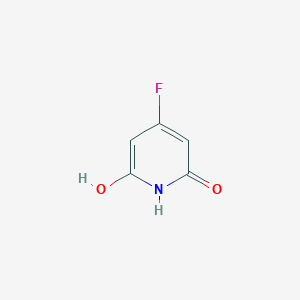

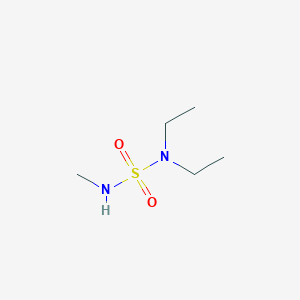


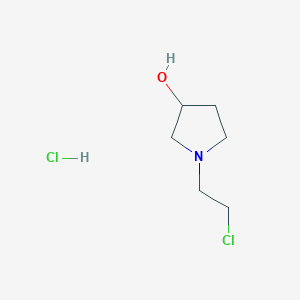

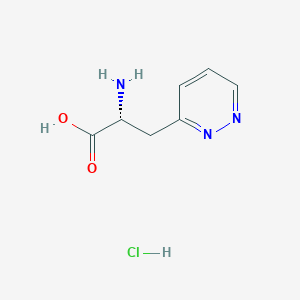
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
